BenchChemオンラインストアへようこそ!

Urs-12-en-3-ol, hexadecanoate, (3beta)-

Chymotrypsin inhibition Serine protease Anti-inflammatory triterpenoids

Urs-12-en-3-ol, hexadecanoate, (3beta)- (CAS 22255-10-3; synonym α-amyrin palmitate) is a pentacyclic triterpene ester belonging to the ursane skeletal class, with molecular formula C₄₆H₈₀O₂ and molecular weight 665.13 g/mol. It is the palmitic acid (hexadecanoic acid) ester of α-amyrin (urs-12-en-3β-ol).

Molecular Formula C46H80O2
Molecular Weight 665.1 g/mol
Cat. No. B14786128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrs-12-en-3-ol, hexadecanoate, (3beta)-
Molecular FormulaC46H80O2
Molecular Weight665.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4C(C(CC5)C)C)C)C)C)C
InChIInChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(3)34(2)26-29-43(41,6)32-33-45(36,46)8/h24,34-35,37-39,41H,10-23,25-33H2,1-9H3/t34?,35?,37?,38?,39?,41?,43-,44+,45-,46-/m1/s1
InChIKeyBHPGRVQWTLDDQX-SHFYAQNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urs-12-en-3-ol, hexadecanoate, (3beta)- (α-Amyrin Palmitate) — Procurement-Grade Triterpene Ester for Inflammatory Arthritis and Protease Research


Urs-12-en-3-ol, hexadecanoate, (3beta)- (CAS 22255-10-3; synonym α-amyrin palmitate) [1] is a pentacyclic triterpene ester belonging to the ursane skeletal class, with molecular formula C₄₆H₈₀O₂ and molecular weight 665.13 g/mol . It is the palmitic acid (hexadecanoic acid) ester of α-amyrin (urs-12-en-3β-ol). The compound has been characterized in peer-reviewed studies as a potent non-competitive inhibitor of chymotrypsin (Ki = 6 µM) [2] and an anti-arthritic agent in the complete Freund's adjuvant rat model [3]. It is poorly water-soluble (XlogP ≈ 16.9) and typically supplied as an off-white solid with purity specifications of 95–98% .

Why Urs-12-en-3-ol, hexadecanoate, (3beta)- Cannot Be Interchanged with β-Amyrin Palmitate, α-Amyrin Acetate, or the Parent Alcohol


Although α-amyrin palmitate shares an identical molecular formula and molecular weight (C₄₆H₈₀O₂, 665.1 g/mol) with its oleanane isomer β-amyrin palmitate, substitution between these stereoisomers is not scientifically justified [1]. The triterpene core determines target engagement: the ursane skeleton (α-series) directs activity toward chymotrypsin inhibition (Ki = 6 µM) and osteosarcoma cell growth suppression (IC₅₀ < 10 µM), while the oleanane skeleton (β-series) is associated with HMG-CoA reductase inhibition (IC₅₀ ≈ 13.4 µg/mL) and anti-hyperglycemic effects in diabetic rat models [2][3]. Similarly, the shorter-chain α-amyrin acetate (C₃₂H₅₂O₂) lacks the palmitate-driven lipophilicity that modulates protease inhibition kinetics, and the parent α-amyrin alcohol is a competitive rather than non-competitive chymotrypsin inhibitor with 3-fold higher Ki (18 µM vs. 6 µM) [2].

Quantitative Differentiation Evidence for Urs-12-en-3-ol, hexadecanoate, (3beta)-: Comparator-Anchored Performance Data


Chymotrypsin Inhibition: α-Amyrin Palmitate is the Most Potent Triterpenoid Inhibitor with 3-Fold Advantage Over Parent α-Amyrin

In a direct head-to-head enzyme inhibition study, α-amyrin palmitate (AAP) exhibited a Ki of 6 µM against bovine chymotrypsin as a non-competitive inhibitor, compared with Ki values of 18 µM for α-amyrin (competitive), 8 µM for lupeol (competitive), and 28 µM for α-amyrin linoleate (non-competitive) [1]. Lupeol palmitate, another triterpene palmitate ester, was not reported as a chymotrypsin inhibitor in this study (Ki for trypsin only: 10 µM), further highlighting the unique inhibitory profile of AAP [1].

Chymotrypsin inhibition Serine protease Anti-inflammatory triterpenoids

Rat Osteosarcoma Cell Growth Inhibition: α-Amyrin Palmitate (IC₅₀ < 10 µM) Outperforms Clinical Anti-Arthritic Drug Indomethacin (IC₅₀ = 35 µM)

In a comparative study testing multiple amyrin triterpenes alongside clinical drugs on rat osteosarcoma cell growth, α-amyrin palmitate (AAP) achieved an IC₅₀ of less than 10 µM, compared to IC₅₀ values of 14 µM for α-amyrin (AA), 27 µM for α-amyrin linoleate (AAL), and 35 µM for indomethacin (IN) [1]. At a concentration of 10 µM, AAP produced 64% growth inhibition, while methotrexate (MTX) produced 100% inhibition at the same concentration [1]. All triterpenes, including AAP, completely inhibited tadpole collagenase digestion of type I (bone) native collagen at 100 µM, matching IN and MTX [1].

Osteosarcoma Cell proliferation inhibition Comparative anti-arthritic mechanisms

In Vivo Anti-Arthritic Efficacy in Adjuvant Arthritis: Normalization of Serum Hyaluronate and Prevention of Joint Destruction at 66 mg/kg Oral Dosing

In a dedicated in vivo study, α-amyrin palmitate was administered orally at 66 mg/kg body weight every 48 hours for 5 days (days 32–40 post-adjuvant) to adult male Wistar rats with complete Freund's adjuvant-induced arthritis [1]. When assessed on day 50, α-amyrin palmitate returned elevated serum hyaluronate and blood granulocyte counts toward non-arthritic control levels, corrected the moderate anaemia associated with adjuvant arthritis, and histological analysis of proximal foot interphalangeal joints revealed reduced synovial proliferation, decreased leucocyte infiltration of bone marrow, and prevention or reduction of subchondral/cortical bone and articular cartilage destruction [1].

Adjuvant arthritis In vivo anti-arthritic Bone and cartilage protection

Divergent Target Engagement: Ursane Skeleton (α-Amyrin Palmitate) Targets Chymotrypsin and Osteosarcoma Growth; Oleanane Skeleton (β-Amyrin Palmitate) Targets HMG-CoA Reductase and Glucose Uptake

A systematic comparison of published biological activities reveals a clear skeleton-dependent divergence: α-amyrin palmitate (ursane, CAS 22255-10-3) is characterized by chymotrypsin inhibition (Ki = 6 µM), osteosarcoma cell growth inhibition (IC₅₀ < 10 µM), and anti-arthritic efficacy in vivo [1][2]. In contrast, β-amyrin palmitate (oleanane, CAS 5973-06-8) is characterized by HMG-CoA reductase inhibition (IC₅₀ ≈ 13.4 µg/mL against A2780 cells), anti-hyperglycemic activity in glucose-loaded rats, and anti-diabetic efficacy in both alloxan- and streptozotocin-induced diabetic rat models at 50 µg/kg body weight [3]. Importantly, α-amyrin palmitate has not been reported to inhibit HMG-CoA reductase, nor has β-amyrin palmitate been reported to inhibit chymotrypsin at comparable potency [1].

Target engagement divergence Structure-activity relationship Ursane vs. oleanane skeleton

Serine Protease Selectivity: α-Amyrin Palmitate is a Selective Chymotrypsin Inhibitor with No Activity Against Elastase or Leucine Aminopeptidase

In a comprehensive serine protease selectivity panel, α-amyrin palmitate demonstrated potent inhibition of chymotrypsin (Ki = 6 µM, non-competitive) but was reported as ineffective or very weak against porcine pancreatic elastase, Lucilia cuprina leucine aminopeptidase, and Helicoverpa punctigera leucine aminopeptidase [1]. The same study reported that α-amyrin palmitate is also an inhibitor of cAMP-dependent protein kinase (cAK/PKA) with a Ki in the range of 2–6 µM, indicating a dual chymotrypsin/PKA inhibitory profile not shared by all triterpene esters [1]. Lupeol and α-amyrin were ineffective as elastase inhibitors, confirming that this selectivity profile extends across the triterpene class [1].

Protease selectivity Serine protease panel Off-target profiling

Research and Industrial Application Scenarios for Urs-12-en-3-ol, hexadecanoate, (3beta)- Based on Quantified Differentiation Evidence


Chymotrypsin-Centric Inflammatory Disease Research: Tool Compound for Protease-Mediated Arthritis Mechanisms

Based on the direct evidence that α-amyrin palmitate is a potent non-competitive chymotrypsin inhibitor (Ki = 6 µM, the lowest in its triterpenoid class) with high selectivity over elastase and aminopeptidase [1], this compound is the preferred chemical probe for investigating chymotrypsin-dependent pathways in inflammatory arthritis. Unlike β-amyrin palmitate, which targets HMG-CoA reductase and lacks published chymotrypsin inhibitory data, α-amyrin palmitate provides direct target engagement at the protease level. Researchers should use this compound at concentrations ≤10 µM in cell-based assays to maintain selectivity and avoid confounding PKA inhibition (Ki = 2–6 µM) [1].

Osteosarcoma Anti-Proliferative Screening: Superior Potency Alternative to Indomethacin as a Positive Control

With an IC₅₀ of <10 µM against rat osteosarcoma cells, α-amyrin palmitate outperforms indomethacin (IC₅₀ = 35 µM) by at least 3.5-fold and provides greater potency than the parent α-amyrin (IC₅₀ = 14 µM) or the linoleate ester (IC₅₀ = 27 µM) [1]. Its complete inhibition of collagenase-mediated type I collagen digestion at 100 µM further supports its utility in bone matrix degradation assays [1]. Procurement for osteosarcoma programs should prioritize α-amyrin palmitate over β-amyrin palmitate, which lacks any published osteosarcoma or bone-related efficacy data.

In Vivo Adjuvant Arthritis Model Development: Validated Oral Dosing Regimen and Multi-Endpoint Pathology Assessment

α-Amyrin palmitate is the only amyrin palmitate isomer with published in vivo efficacy data in the complete Freund's adjuvant arthritis rat model, where 66 mg/kg oral dosing every 48 hours normalized serum hyaluronate, blood granulocyte counts, corrected anaemia, and prevented joint bone/cartilage destruction [1]. This establishes a validated dosing schedule and endpoint panel for preclinical arthritis studies that cannot be assumed for β-amyrin palmitate. β-Amyrin palmitate's in vivo characterization is restricted to anti-diabetic endpoints (50 µg/kg in alloxan/STZ rat models), making α-amyrin palmitate the only isomer directly applicable to arthritis model development [2][3].

Triterpene Structure-Activity Relationship (SAR) Studies: Ursane vs. Oleanane Skeleton as a Determinant of Target Engagement

The near-identical physicochemical properties of α-amyrin palmitate (ursane) and β-amyrin palmitate (oleanane)—both C₄₆H₈₀O₂, MW 665.1, XlogP ≈ 16.9—combined with their divergent biological target profiles (chymotrypsin/osteosarcoma vs. HMG-CoA reductase/anti-diabetic), make this isomeric pair an ideal SAR probe set [1][2][3]. For medicinal chemistry programs seeking to understand how pentacyclic triterpene scaffold topology (ursane 5-ring C-29/C-30 methyl arrangement vs. oleanane C-29/C-30 gem-dimethyl) directs target selectivity, parallel procurement of both isomers enables controlled comparative studies where differences in potency and target engagement can be attributed solely to stereochemical configuration rather than molecular weight, lipophilicity, or ester chain length [1].

Quote Request

Request a Quote for Urs-12-en-3-ol, hexadecanoate, (3beta)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.